molecular formula C12H9ClN4 B1348412 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-11-8

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1348412
M. Wt: 244.68 g/mol
InChI Key: DLHSWXBXKPTYSR-UHFFFAOYSA-N
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Description

“4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .

Scientific Research Applications

Synthesis and Derivatives

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are synthesized through various chemical processes. For instance, Ogurtsov and Rakitin (2021) synthesized a novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which acts as an intermediate for producing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Similarly, nucleophilic substitution of this compound with methylamine produced 4-substituted 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a structurally unique compound (Ogurtsov & Rakitin, 2021).

Biological and Pharmacological Activities

The pyrazolo[3,4-d]pyrimidine scaffold is a focal point in medicinal chemistry due to its wide range of biological and pharmacological activities. These compounds are recognized for their anti-inflammatory, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. For instance, a study by El-Dean et al. (2016) synthesized new derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema test in rats, with promising results (El-Dean et al., 2016). Rahmouni et al. (2016) also synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Applications in Material Science

Beyond medicinal chemistry, these compounds also find applications in material science. For example, Ajani et al. (2019) reported the synthesis of pyrazole-based pyrimidine scaffolds, highlighting their potential applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy (Ajani et al., 2019). Additionally, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, demonstrating their potential use in agricultural settings (Luo et al., 2017).

properties

IUPAC Name

4-chloro-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-3-2-4-9(5-8)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSWXBXKPTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365913
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

650628-11-8
Record name 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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